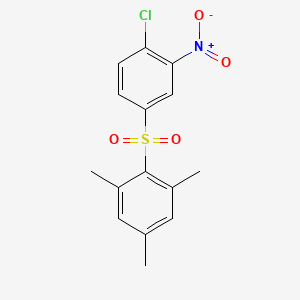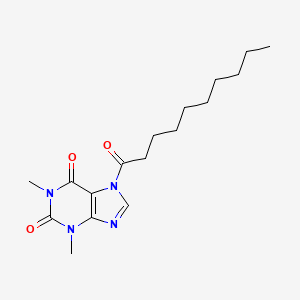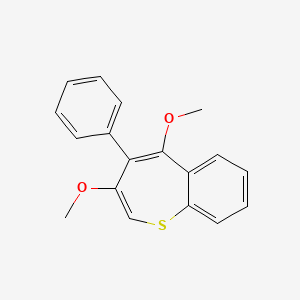
alpha-(Chloromethyl)phenethyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Chloromethyl)phenethyl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a chloromethyl group attached to the phenethyl moiety, which is further linked to a carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Chloromethyl)phenethyl carbamate can be achieved through several methods. One common approach involves the reaction of phenethylamine with phosgene to form the corresponding carbamoyl chloride, which is then reacted with chloromethyl ether to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Chloromethyl)phenethyl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phenethyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of primary or secondary amines.
Applications De Recherche Scientifique
Alpha-(Chloromethyl)phenethyl carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of alpha-(Chloromethyl)phenethyl carbamate involves the interaction of the carbamate group with biological targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing for controlled modulation of enzyme function.
Comparaison Avec Des Composés Similaires
Alpha-(Chloromethyl)phenethyl carbamate can be compared with other carbamates, such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Additionally, its ability to form stable covalent bonds with biological targets distinguishes it from other carbamates.
Propriétés
Numéro CAS |
60634-63-1 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
(1-chloro-3-phenylpropan-2-yl) carbamate |
InChI |
InChI=1S/C10H12ClNO2/c11-7-9(14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13) |
Clé InChI |
FIVDTHQNVVFVLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CCl)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
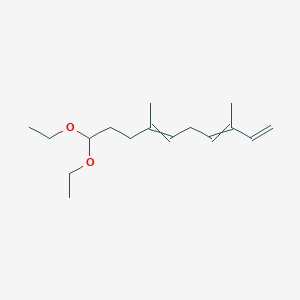

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
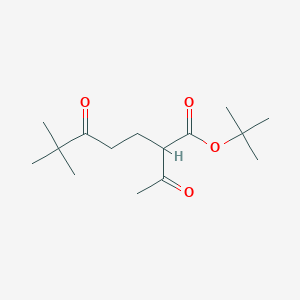
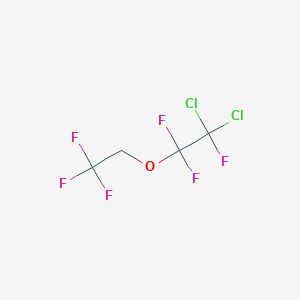
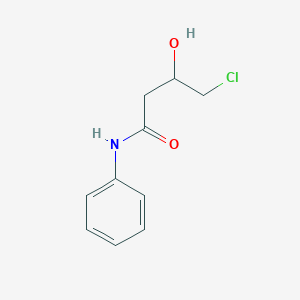
![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
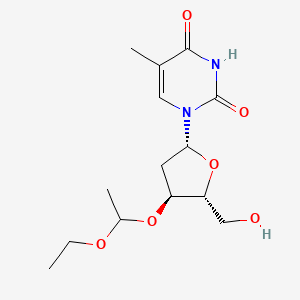

![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
